molecular formula C27H28N8O9S2 B1622212 Piroxicillin CAS No. 82509-56-6

Piroxicillin

Cat. No.: B1622212
CAS No.: 82509-56-6
M. Wt: 672.7 g/mol
InChI Key: YCDUQXXFNZLWJU-CROMWVBPSA-N
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Description

Piroxicillin is a useful research compound. Its molecular formula is C27H28N8O9S2 and its molecular weight is 672.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

82509-56-6

Molecular Formula

C27H28N8O9S2

Molecular Weight

672.7 g/mol

IUPAC Name

(2S,5R,6R)-6-[[(2R)-2-(4-hydroxyphenyl)-2-[[6-oxo-2-(4-sulfamoylanilino)-1H-pyrimidin-5-yl]carbamoylamino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C27H28N8O9S2/c1-27(2)19(24(40)41)35-22(39)18(23(35)45-27)32-21(38)17(12-3-7-14(36)8-4-12)33-26(42)31-16-11-29-25(34-20(16)37)30-13-5-9-15(10-6-13)46(28,43)44/h3-11,17-19,23,36H,1-2H3,(H,32,38)(H,40,41)(H2,28,43,44)(H2,31,33,42)(H2,29,30,34,37)/t17-,18-,19+,23-/m1/s1

InChI Key

YCDUQXXFNZLWJU-CROMWVBPSA-N

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)NC4=CN=C(NC4=O)NC5=CC=C(C=C5)S(=O)(=O)N)C(=O)O)C

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)NC(=O)NC4=CN=C(NC4=O)NC5=CC=C(C=C5)S(=O)(=O)N)C(=O)O)C

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)NC4=CN=C(NC4=O)NC5=CC=C(C=C5)S(=O)(=O)N)C(=O)O)C

Other CAS No.

82509-56-6

Origin of Product

United States

Chemical Synthesis and Derivatization of Piroxicillin

Advanced Synthetic Methodologies for Novel Piroxicillin Derivatives

Strategies for Structural Modification and Diversification

The structural complexity of this compound, (2S,5R,6R)-6-[(R)-2-(p-hydroxyphenyl)-2-[3-[4-hydroxy-2-(p-sulfamoylanilino)-5-pyrimidinyl]ureido]acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, offers numerous avenues for structural modification and diversification to potentially enhance its antibacterial spectrum and efficacy. who.int These strategies primarily revolve around the modification of its key structural components: the 6-aminopenicillanic acid (6-APA) nucleus, the acyl side chain derived from a substituted amoxicillin-like structure, and the complex ureido-pyrimidinyl-sulfonamide moiety.

One of the most common strategies for the diversification of penicillins involves the acylation of the 6-amino group of the 6-APA nucleus. jocpr.com By synthesizing various activated acylating agents, a wide array of side chains can be introduced, which can significantly modulate the compound's antibacterial activity and stability against β-lactamases. For instance, the synthesis of novel penicillin derivatives has been achieved by N-acylation of ampicillin (B1664943) and amoxicillin (B794) with activated pyrrolecarboxylic acids via mixed anhydrides. chemblink.com This approach, while not directly for this compound, illustrates a viable pathway for modifying the core structure.

Another key area for modification is the complex side chain. The piroxicam-like sulfonamide and pyrimidine (B1678525) rings present multiple sites for functionalization. For example, derivatives of piroxicam (B610120) itself have been synthesized by reacting it with various sulfonyl chlorides, leading to a library of sulfonated esters. jocpr.com Such modifications could be hypothetically applied to the corresponding fragment before its conjugation to the penicillin core, thus creating a diverse set of this compound analogs.

Furthermore, the concept of molecular hybridization, where two or more pharmacophoric units are combined into a single molecule, is central to the design of this compound. chemicalbook.com This strategy aims to create hybrid compounds with potentially enhanced affinity and efficacy. chemicalbook.com The synthesis of penicillin derivatives by condensing 6-APA with non-steroidal anti-inflammatory drugs (NSAIDs) is a practical example of this approach. chemicalbook.comnih.gov

The following table summarizes various synthetic strategies that can be applied to diversify the core structures related to this compound.

Strategy Description Potential Outcome Reference
N-Acylation of 6-APA Introduction of novel acyl side chains onto the 6-aminopenicillanic acid nucleus.Altered antibacterial spectrum and β-lactamase stability. jocpr.com
Side Chain Derivatization Modification of the functional groups on the non-penicillin portion of the molecule, such as the pyrimidine or sulfonamide moieties.Enhanced target binding or modified pharmacokinetic properties. jocpr.com
Molecular Hybridization Covalent linking of a penicillin core with another pharmacologically active agent.Synergistic or additive effects, novel mechanisms of action. chemicalbook.com
Esterification of Carboxyl Group Modification of the carboxylic acid group of the penicillin nucleus to form esters.Improved oral bioavailability (prodrugs). nih.gov

Stereoselective Synthesis Approaches for Enhanced Potency

The stereochemistry of this compound is critical for its biological activity, as is the case for all penicillin-based antibiotics. The molecule possesses multiple chiral centers, and their precise spatial arrangement is essential for effective binding to penicillin-binding proteins (PBPs) and subsequent inhibition of bacterial cell wall synthesis. ncats.io Therefore, stereoselective synthesis is not merely an option but a necessity for producing a potent and effective drug.

The core of this compound, the β-lactam ring fused to a thiazolidine (B150603) ring, presents a significant stereochemical challenge. The Staudinger reaction, a [2+2] cycloaddition of a ketene (B1206846) and an imine, is a powerful method for the stereoselective synthesis of β-lactams. nih.gov By carefully selecting chiral auxiliaries or catalysts, the desired stereoisomer can be obtained with high selectivity.

For the side chain, the α-amino acid-like fragment also requires stereocontrol. The configuration at the α-carbon of the acyl side chain is known to influence the potency and spectrum of activity of penicillins. Asymmetric synthesis of this fragment, for example, through enantioselective hydrogenation or the use of chiral catalysts, is a key step.

Modern synthetic methods offer advanced stereoselective control. For instance, base-promoted cyclization of optically pure N-(2-chloro)propionyl amino acid derivatives has been shown to provide a diastereo- and enantioselective route to valuable β-lactams. nih.gov The stereochemical outcome in such reactions can be governed by the configuration of the starting materials. nih.gov

The table below highlights key stereoselective synthesis approaches relevant to the construction of complex β-lactam antibiotics like this compound.

Approach Description Key Advantage Reference
Staudinger Reaction [2+2] cycloaddition of a ketene and an imine to form a β-lactam.High stereocontrol through the use of chiral auxiliaries or catalysts. nih.gov
Asymmetric Hydrogenation Enantioselective reduction of a prochiral substrate to establish a chiral center in the side chain.High enantiomeric excess for the desired stereoisomer. google.com
Enzyme-Catalyzed Synthesis Use of enzymes, such as penicillin G acylase, for the stereospecific coupling of the side chain to the 6-APA nucleus.High stereoselectivity and environmentally friendly conditions. google.com
Diastereoselective Cyclization Base-promoted cyclization of a chiral precursor to form the β-lactam ring with a specific stereochemistry.Control over multiple stereocenters in a single step. nih.gov

Molecular Mechanisms of Action of Piroxicillin

Cellular Permeation and Intracellular Targeting

To reach the PBPs located in the periplasmic space, Piroxicillin must first cross the bacterial cell envelope. This presents a significant challenge, particularly in Gram-negative bacteria. diva-portal.orgmdpi.com

Gram-negative bacteria possess an outer membrane that functions as a formidable permeability barrier, protecting the cell from toxic compounds. diva-portal.orgwakopyrostar.com This membrane is generally impermeable to hydrophilic molecules. To allow the passage of essential nutrients, the outer membrane is embedded with protein channels known as porins. uomustansiriyah.edu.iqucl.ac.uk

These water-filled porin channels are the primary route for hydrophilic antibiotics, including β-lactams, to diffuse across the outer membrane and into the periplasm. ucl.ac.uknih.gov The ability of an antibiotic to utilize these channels is determined by factors such as its size, charge, and hydrophobicity. uomustansiriyah.edu.iq While specific studies on the permeation of this compound through porin channels are not detailed in the available literature, its classification as a broad-spectrum antibiotic suggests it can effectively penetrate the outer membranes of a range of bacteria. hodoodo.comhodoodo.com

In addition to passive diffusion through porins, some antibiotics can be taken up into bacterial cells via active transport systems. nih.gov These systems typically transport essential molecules like sugars or peptides, and antibiotics with sufficient structural similarity can be recognized and transported by these carriers. nih.gov This mechanism can lead to a higher intracellular concentration of the drug than would be achievable by diffusion alone. um.es

Currently, there is no evidence in the reviewed scientific literature to indicate that this compound's entry into bacterial cells is facilitated by specific active transport systems. Its uptake is presumed to occur primarily through diffusion via porin channels.

Mechanisms of Antibiotic Resistance Relevant to Piroxicillin

Enzymatic Inactivation: Beta-Lactamases

The most significant and widespread mechanism of resistance to beta-lactam antibiotics, including Piroxicillin, is the production of beta-lactamase enzymes. nih.govmdpi.com These enzymes catalyze the hydrolysis of the amide bond within the characteristic beta-lactam ring of the antibiotic, rendering it inactive. wikipedia.orgmedcraveonline.com This enzymatic degradation prevents the antibiotic from reaching and binding to its PBP targets. nih.gov

Hydrolytic Activity and Kinetics against this compound

The acylureidopenicillin class, to which this compound belongs, is known to be susceptible to inactivation by penicillinase enzymes. uobasrah.edu.iq The hydrolytic efficiency of a specific beta-lactamase against this compound depends on the enzyme's binding affinity and catalytic rate for this particular substrate. The kinetics of this inactivation process can be represented by the Michaelis-Menten equation, where the enzyme (E) and substrate (S) form an enzyme-substrate complex (E:S), which then proceeds to form the acylated enzyme (E-S) and finally the hydrolyzed product (E-P). nih.gov

Strategies to Overcome Beta-Lactamase-Mediated Resistance in the Context of this compound

A primary strategy to combat beta-lactamase-mediated resistance is the co-administration of a beta-lactam antibiotic with a beta-lactamase inhibitor. wikipedia.orgnih.gov These inhibitors are themselves beta-lactam compounds that can be recognized and attacked by beta-lactamases. biolife-publisher.it However, they are designed to form a stable, inactive acyl-enzyme intermediate that hydrolyzes very slowly, effectively trapping and inactivating the beta-lactamase enzyme. uobasrah.edu.iq

Common beta-lactamase inhibitors include:

Clavulanic acid wikipedia.org

Sulbactam nih.gov

Tazobactam (B1681243) nih.gov

The combination of a penicillin, such as piperacillin (B28561) (another ureidopenicillin), with tazobactam has proven effective against many beta-lactamase-producing bacteria. medcraveonline.com This approach could theoretically be applied to this compound to extend its spectrum of activity against resistant strains. Newer inhibitors like avibactam (B1665839) and vaborbactam (B611620) have also been developed to counter more advanced beta-lactamases, including some carbapenemases. nih.gov

Target Site Modification: Alterations in Penicillin-Binding Proteins

The second major mechanism of resistance to this compound involves modifications to its target site, the penicillin-binding proteins (PBPs). wikipedia.org PBPs are essential enzymes involved in the final stages of peptidoglycan synthesis, which forms the bacterial cell wall. conicet.gov.armdpi.com By mimicking the D-Ala-D-Ala substrate of PBPs, penicillins bind to and irreversibly inactivate these enzymes, leading to a weakened cell wall and bacterial lysis. biolife-publisher.itconicet.gov.ar

Mutational Changes in PBP Genes Leading to Reduced this compound Affinity

Bacteria can develop resistance by acquiring mutations in the genes encoding PBPs. nih.gov These mutations can alter the structure of the PBP active site, leading to a decreased binding affinity for beta-lactam antibiotics like this compound. nih.govnih.gov This reduced affinity means that higher concentrations of the antibiotic are required to inhibit the enzyme, resulting in clinical resistance. nih.gov

For instance, in Streptococcus pneumoniae, mutations in PBP2x, such as the Gln552 -> Glu substitution, have been shown to be important for the development of resistance to beta-lactams. nih.gov This specific mutation introduces a negative charge that is thought to create electrostatic repulsion with the negatively charged antibiotic molecule. nih.gov Similarly, the Thr550 -> Ala mutation can reduce the acylation efficiency of PBP2x for certain cephalosporins. nih.gov While specific studies on this compound are lacking, the principles derived from studies on other penicillins and cephalosporins are highly relevant.

PBP Organism Observed Mutations Effect on Antibiotic Affinity
PBP2xStreptococcus pneumoniaeGln552 -> GluDecreased acylation efficiency for penicillin G and cefotaxime. nih.gov
PBP2xStreptococcus pneumoniaeThr550 -> AlaDecreased acylation efficiency for cefotaxime, but not penicillin G. nih.gov
PBP 2BStreptococcus pneumoniaeMultiple changes, including 618A-G substitutionAssociated with amoxicillin (B794) resistance. nih.gov
PBP 1AStreptococcus pneumoniaeT371A or S substitutionsCommonly found in penicillin-resistant strains. nih.gov

Bypass Mechanisms Involving Alternative PBPs

Some bacteria have evolved a bypass mechanism to circumvent the action of beta-lactam antibiotics. This involves the acquisition of a novel PBP that has a very low affinity for these drugs. nih.gov The most well-known example is the acquisition of the mecA gene in Staphylococcus aureus, which encodes for PBP2a. mdpi.com PBP2a can continue to function in cell wall synthesis even when the native PBPs are inhibited by beta-lactam antibiotics, conferring broad resistance to this class of drugs, including methicillin (B1676495) (leading to MRSA). mdpi.com While the provided information does not specifically mention a bypass PBP relevant to this compound, this remains a potential mechanism of high-level resistance.

Efflux Pump Systems

Efflux pumps are transport proteins embedded in the bacterial cell membrane that actively expel a wide array of toxic substances, including antibiotics, from the cell. nih.govmicrobialcell.com This action prevents the antibiotic from reaching its intracellular target, thereby conferring resistance. In Gram-negative bacteria, these pumps are often complex tripartite systems that span the inner and outer membranes. mdpi.comasm.org The Resistance-Nodulation-Division (RND) family of efflux pumps is particularly significant in conferring multidrug resistance and is known to be a primary defense mechanism against various β-lactam antibiotics. asm.orgresearchgate.net

Molecular Characterization of Efflux Pumps Contributing to this compound Resistance

There is no specific molecular characterization of efflux pumps that have been identified as contributing to this compound resistance in the available scientific literature. However, for the broader ureidopenicillin class, several RND efflux systems are implicated in resistance. In Pseudomonas aeruginosa, a common and challenging pathogen, the overexpression of efflux systems such as MexAB-OprM, MexXY-OprM, MexCD-OprJ, and MexEF-OprN is a well-established mechanism of resistance to many β-lactams. asm.orgnih.gov The MexAB-OprM system, for instance, is constitutively expressed and contributes to the intrinsic resistance of P. aeruginosa to ureidopenicillins like piperacillin. frontiersin.org It is highly probable that these same efflux systems would recognize and extrude this compound, given its structural similarity to other ureidopenicillins.

Table 1: Key Efflux Pump Systems in Gram-Negative Bacteria Relevant to Ureidopenicillin Resistance

Efflux Pump System Bacterial Species Antibiotic Class(es) Affected Role in Resistance
MexAB-OprM Pseudomonas aeruginosa Ureidopenicillins, Cephalosporins, Fluoroquinolones Intrinsic and acquired resistance through overexpression. asm.orgfrontiersin.org
MexXY-OprM Pseudomonas aeruginosa Ureidopenicillins, Aminoglycosides Often overexpressed in clinical isolates, contributing to multidrug resistance. asm.org

| AcrAB-TolC | Escherichia coli, Klebsiella pneumoniae | Penicillins, Tetracyclines, Fluoroquinolones | Primary multidrug efflux pump; upregulation leads to resistance. asm.orgresearchgate.net |

Role of Efflux in Reducing Intracellular this compound Concentrations

The fundamental role of efflux pumps is to lower the intracellular concentration of an antibiotic to sub-inhibitory levels. nih.gov By actively pumping the drug out of the cell, often powered by the proton motive force, these systems prevent the antibiotic from accumulating and binding to its target—the penicillin-binding proteins (PBPs) involved in cell wall synthesis. mdpi.comasm.org While direct studies measuring the reduction of intracellular this compound are absent, research on other penicillins demonstrates that active efflux significantly decreases their antibacterial efficacy. asm.org For ureidopenicillins, the efficiency of these pumps is a critical determinant of the minimum inhibitory concentration (MIC) required to inhibit bacterial growth. researchgate.net

Altered Outer Membrane Permeability

The outer membrane of Gram-negative bacteria serves as a highly selective permeability barrier, restricting the entry of many toxic compounds, including antibiotics. wakopyrostar.comunipv.it Alterations to this membrane represent a crucial mechanism of resistance, often working synergistically with other mechanisms like enzymatic degradation or efflux. medintensiva.orgmedintensiva.org

Modifications to Porin Channel Expression and Function

Hydrophilic antibiotics, such as β-lactams, primarily enter Gram-negative bacteria through water-filled protein channels called porins. mdpi.comnih.gov A common resistance strategy involves the modification or downregulation of these porin channels, which reduces the influx of the antibiotic into the periplasmic space where its targets are located. jidc.orgdrugsincontext.com

For example, in P. aeruginosa, the loss of the OprD porin is a primary mechanism of resistance to carbapenems and can reduce susceptibility to other β-lactams. asm.orgjidc.org In Klebsiella pneumoniae, the loss of OmpK35 and OmpK36 porins is associated with increased resistance to cephalosporins and can act in concert with β-lactamase enzymes to elevate resistance levels significantly. medintensiva.orgmedintensiva.org Although no studies have specifically linked this compound entry to a particular porin, it is a well-established principle that decreased porin expression is a general mechanism of resistance against β-lactam antibiotics. wikipedia.orgdrugsincontext.com

Biofilm Formation as a Resistance Mechanism

Biofilms are structured communities of bacterial cells enclosed in a self-produced matrix of extracellular polymeric substances (EPS). scielo.brscielo.br Bacteria within a biofilm exhibit significantly higher resistance to antimicrobial agents compared to their free-floating (planktonic) counterparts. microbialcell.comscielo.br This increased resistance is multifactorial and not fully understood, but several factors are involved:

Reduced Antibiotic Penetration: The dense EPS matrix can physically impede the diffusion of antibiotics, preventing them from reaching the cells in the deeper layers of the biofilm.

Altered Microenvironment: The biofilm creates unique physiological conditions, such as nutrient gradients and slow growth rates, which can render antibiotics less effective.

Upregulation of Resistance Genes: Bacteria within a biofilm often show altered gene expression, including the upregulation of efflux pumps and stress response genes, which contributes to their recalcitrance to treatment. microbialcell.comscielo.br

Horizontal Gene Transfer: The close proximity of cells within a biofilm facilitates the exchange of genetic material, including plasmids carrying resistance genes. scielo.br

While there are no studies specifically investigating this compound's effectiveness against biofilms, it is a universal phenomenon that biofilm formation confers broad resistance to most antibiotic classes, including β-lactams. nih.govscielo.br Therefore, it is certain that biofilm-forming bacteria would exhibit high levels of resistance to this compound.

Horizontal Gene Transfer and Dissemination of this compound Resistance Genes

The acquisition of resistance to this compound, a beta-lactam antibiotic, is significantly driven by horizontal gene transfer (HGT). This process allows for the rapid spread of resistance determinants between different bacteria, including unrelated species. mdpi.commdpi.com Unlike vertical gene transfer, where genetic material is passed from a parent to its offspring, HGT enables bacteria to acquire pre-existing resistance genes from other microorganisms in their environment. mdpi.com This mechanism is a primary reason for the accelerated evolution and dissemination of antibiotic resistance, posing a considerable challenge to the long-term efficacy of antimicrobial agents like this compound. pressbooks.pub The principal vehicles for HGT are mobile genetic elements (MGEs). nih.gov

Role of Plasmids and Transposons

Plasmids and transposons are the MGEs most critically involved in the spread of antibiotic resistance genes. pressbooks.pub Genes conferring resistance are frequently located on these elements, which can be readily transferred between bacterial cells. pressbooks.pub

Plasmids are extrachromosomal, circular DNA molecules that can replicate independently of the bacterial chromosome. youtube.com They often carry a variety of genes, including those that encode for enzymes capable of inactivating antibiotics. For this compound, this would primarily involve β-lactamase enzymes, which destroy the core β-lactam ring of the antibiotic, rendering it ineffective. nih.gov Plasmids are most commonly transferred from a donor to a recipient bacterium through a process called conjugation, which involves direct cell-to-cell contact. mdpi.comyoutube.com This allows a single resistant bacterium to rapidly confer resistance to a susceptible population. youtube.com Research has shown that a single plasmid can harbor genes for resistance to multiple antibiotic classes, contributing to the emergence of multi-drug resistant pathogens. mdpi.compressbooks.pub

Transposons , or "jumping genes," are segments of DNA that can move from one location in a cell's genome to another. mdpi.com They can be found on both plasmids and the bacterial chromosome. pressbooks.pub While some transposons move on their own, composite transposons can carry additional genes, such as antibiotic resistance genes, between two insertion sequences. mdpi.com Transposons play a crucial role in the dissemination of resistance by facilitating the movement of resistance genes between different plasmids or from a plasmid into the host's chromosome, which can stabilize the resistance trait in the bacterial lineage. pressbooks.pub The transfer of the transposon Tn916, for instance, is a well-documented example of how resistance genes can be mobilized among bacteria. nih.gov

The interplay between plasmids and transposons creates a highly efficient system for the acquisition and spread of resistance determinants, enabling bacteria to adapt swiftly to the selective pressure exerted by antibiotics like this compound.

Table 1: Key Mobile Genetic Elements in this compound Resistance Dissemination

Mobile Genetic Element Type Role in Horizontal Gene Transfer
Plasmids Intercellular Act as vectors to transfer resistance genes between bacterial cells, primarily through conjugation. youtube.commdpi.com Can carry multiple resistance genes. pressbooks.pub

| Transposons | Intracellular | Mediate the movement of resistance genes between plasmids and/or the bacterial chromosome, facilitating genetic recombination and spread. pressbooks.pubmdpi.com |

Surveillance of Emerging Resistance Patterns

Continuous surveillance of antimicrobial resistance (AMR) is crucial to monitor the effectiveness of antibiotics like this compound, detect the emergence of new resistance mechanisms, and guide public health interventions. nih.govnih.gov Surveillance systems collect, analyze, and report data on the susceptibility of bacteria isolated from clinical specimens. nih.gov

The objectives of a robust AMR surveillance program are multifaceted and essential for managing the threat of resistance.

Table 2: Primary Objectives of Antimicrobial Resistance Surveillance

Objective Description
Establish Prevalence Determine the frequency, geographic distribution, and evolution of resistance over time. nih.gov
Guide Therapy Provide data to inform clinical guidelines for empirical treatment of infections. nih.govnih.gov
Monitor Interventions Offer data to assess the effectiveness of prevention and control activities. nih.gov
Detect New Resistance Identify novel resistance mechanisms or the emergence of resistance to new drugs like this compound. nih.gov
Evaluate Transmission Assess the threat of transmission of specific resistance mechanisms or bacterial clones. nih.gov

| Explore Consequences | Analyze the relationship between resistance and patient outcomes, such as treatment failure, morbidity, and mortality. nih.gov |

For a new antibiotic, surveillance is often implemented in two phases. An initial early warning surveillance phase is designed to rapidly detect the first instances of acquired resistance. This is followed by enhanced routine surveillance to monitor the frequency, spread, and trends of resistance once it has become more established. nih.gov

National and international surveillance networks, such as the European Antimicrobial Resistance Surveillance Network (EARS-Net), provide critical data on resistance patterns. europa.eu These networks track resistance rates for key pathogen-antibiotic combinations, allowing for comparisons across regions and over time. For a penicillin-class antibiotic like this compound, surveillance would focus on pathogens such as Escherichia coli and Klebsiella pneumoniae, which frequently acquire resistance to β-lactams.

Table 3: Example Surveillance Data for Aminopenicillin Resistance in Europe (2019)

Bacterial Species Percentage of Invasive Isolates Resistant (%)
Escherichia coli 57.4%
Klebsiella pneumoniae 37.0%

This table presents representative data for aminopenicillins from the EARS-Net 2019 report to illustrate the type of information generated by surveillance systems. Data is population-weighted mean resistance for the EU/EEA. europa.eu

The systematic collection and analysis of such data are indispensable for preserving the utility of existing and new antibiotics, including this compound, by enabling timely and evidence-based responses to the dynamic challenge of antimicrobial resistance. nih.govnih.gov

Pharmacokinetic Studies in Preclinical Models for Piroxicillin

Absorption and Distribution Kinetics in Animal Models

No studies detailing the in vivo absorption profiling or tissue and fluid distribution analysis of Piroxicillin in any preclinical species were identified.

In Vivo Absorption Profiling in Various Preclinical Species

Information unavailable.

Tissue and Fluid Distribution Analysis in Non-human Systems

Information unavailable.

Metabolism and Elimination Pathways in Non-human Biological Systems

No literature was found that identifies the metabolites of this compound or describes its excretion routes and clearance mechanisms in non-human biological systems.

Identification of Metabolites

Information unavailable.

Excretion Routes and Clearance Mechanisms

Information unavailable.

Population Pharmacokinetic (PopPK) Modeling in Preclinical Species

No studies applying population pharmacokinetic modeling to preclinical data for this compound were discovered during the literature search.

Development and Validation of PopPK Models

No published studies on the development and validation of population pharmacokinetic (PopPK) models for this compound were identified.

In Vitro to In Vivo Extrapolation (IVIVE) Methodologies for this compound

There is no available information regarding the application of in vitro to in vivo extrapolation (IVIVE) methodologies for this compound.

Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation in Preclinical Infection Models

Time-Kill Curve Analysis and Bactericidal Activity Assessment

No data from time-kill curve analyses or assessments of the bactericidal activity of this compound could be located in the existing scientific literature.

Surrogate Markers for Efficacy Prediction in Animal Models

There are no identified studies that have determined or utilized surrogate markers for predicting the efficacy of this compound in animal models.

Integrated Modeling of this compound Drug-Pathogen Interactions

No research on the integrated modeling of drug-pathogen interactions for this compound was found.

Advanced Analytical Methodologies for Piroxicillin Research

Chromatographic Techniques for Piroxicillin Quantification and Purity Assessment

Chromatographic methods are central to the analysis of penicillin compounds, providing high-resolution separation of the target analyte from related substances and excipients in a sample matrix.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the routine analysis and quality control of penicillin-class antibiotics. researchgate.net Its specificity, sensitivity, and reproducibility make it a preferred method. researchgate.net HPLC methods, typically employing a reversed-phase column (such as a C18 column), are used to separate the antibiotic from its degradation products and other related substances. csfarmacie.cz

Detection is commonly performed using an ultraviolet (UV) detector, as the β-lactam structure absorbs light in the UV spectrum. researchgate.netnih.gov For instance, methods for similar compounds like amoxicillin (B794) often use detection wavelengths around 220-230 nm. csfarmacie.czscielo.br The mobile phase is typically a buffered aqueous solution mixed with an organic solvent like acetonitrile (B52724) or methanol, which can be run in either isocratic or gradient mode to achieve optimal separation. nih.govthermofisher.com The precision of HPLC methods is generally high, with coefficients of variation (CV) often below 8%. nih.gov

Interactive Table 1: Example HPLC Parameters for Penicillin Analysis (Note: These are representative parameters based on methods for related penicillins and would require optimization for a specific new compound.)

Parameter Typical Condition Purpose
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) csfarmacie.cz Stationary phase for separation based on hydrophobicity.
Mobile Phase Buffer (e.g., phosphate (B84403), formate) and Organic Solvent (e.g., Acetonitrile/Methanol) csfarmacie.czthermofisher.com Carries the sample through the column and influences separation.
Flow Rate 0.5 - 1.5 mL/min csfarmacie.czthermofisher.com Controls the speed of the mobile phase and analysis time.
Detection UV at 210-230 nm nih.govscielo.br Quantifies the analyte based on its UV absorbance.
Injection Volume 10 - 20 µL csfarmacie.cz The amount of sample introduced into the system.

| Temperature | Ambient or controlled (e.g., 40 °C) thermofisher.com | Affects viscosity and separation efficiency. |

Ultra-Performance Liquid Chromatography (U-HPLC)

Ultra-Performance Liquid Chromatography (U-HPLC), also known as Ultra-High-Performance Liquid Chromatography (UHPLC), is an evolution of HPLC that uses columns with smaller particle sizes (typically under 2 µm). csfarmacie.cz This results in significantly faster analysis times, improved resolution, and higher sensitivity compared to traditional HPLC. csfarmacie.cznih.gov A single analysis can be completed in under 10 minutes. nih.gov

U-HPLC systems operate at much higher pressures. When coupled with mass spectrometry (MS/MS), U-HPLC-MS/MS provides exceptional selectivity and low limits of quantification (LOQ), often in the nanogram-per-gram (ng/g) range, making it suitable for detecting trace levels of antibiotics. mdpi.comnih.gov

Capillary Electrophoresis

Capillary Electrophoresis (CE) is an alternative separation technique that offers high efficiency, minimal sample consumption, and reduced use of organic solvents, making it a "green" analytical method. scielo.brsemanticscholar.org Separation in CE is based on the differential migration of charged analytes in an electric field. diva-portal.org

For penicillin analysis, Capillary Zone Electrophoresis (CZE) is often employed. jmcs.org.mx A background electrolyte, such as sodium tetraborate (B1243019) or a phosphate buffer, is used to control the pH and conductivity. scielo.brjmcs.org.mx The method is capable of separating multiple β-lactam derivatives simultaneously in a very short time, often under 5 minutes. scielo.brjmcs.org.mx

Interactive Table 2: Comparative Overview of Chromatographic Techniques

Feature HPLC U-HPLC Capillary Electrophoresis
Principle Partitioning between mobile and stationary phases. Enhanced partitioning with smaller particles. Differential electrophoretic mobility. diva-portal.org
Analysis Time Moderate (e.g., 15-30 min) csfarmacie.cz Fast (e.g., <10 min) nih.gov Very Fast (e.g., <5 min) jmcs.org.mx
Solvent Usage High Moderate Very Low semanticscholar.org
Resolution Good Very High csfarmacie.cz Excellent

| Primary Use | Routine quantification, purity testing. researchgate.net | High-throughput screening, trace analysis. nih.gov | Rapid analysis, chiral separations. scielo.br |

Spectroscopic Characterization Methods for this compound Structure Elucidation

While chromatography is used for separation and quantification, spectroscopy is essential for the definitive identification and structural elucidation of a molecule. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise chemical structure of an organic molecule in solution. nih.govspringernature.com It provides detailed information about the carbon-hydrogen framework of the compound.

¹H-NMR (Proton NMR): This experiment identifies the number and types of hydrogen atoms in a molecule. The chemical shift (δ) of each proton signal indicates its chemical environment, and the splitting pattern (multiplicity) reveals the number of neighboring protons, which helps establish connectivity between atoms. nih.gov For penicillins, characteristic signals for the β-lactam ring protons and side-chain protons can be readily identified. nih.govnews-medical.net

¹³C-NMR (Carbon-13 NMR): This experiment provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing chemists to count the number of carbons and identify their functional groups (e.g., carbonyl, aromatic, aliphatic). springernature.com

Two-dimensional (2D) NMR experiments, such as COSY and HSQC, are used to establish direct and long-range correlations between protons and carbons, allowing for the complete and unambiguous assignment of the molecular structure. springernature.com

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. ung.ac.id When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in an absorption spectrum. Fourier Transform Infrared (FT-IR) spectroscopy is a modern application of this technique that offers higher speed and sensitivity. ung.ac.id

For a penicillin-type molecule, the FT-IR spectrum would show characteristic absorption bands that confirm its identity. The most prominent and diagnostically important peak for all penicillins is the strong absorption from the β-lactam carbonyl (C=O) group, which typically appears at a high wavenumber (around 1770-1800 cm⁻¹). biomedres.usresearchgate.net Other key bands include those for the amide group, carboxyl group, and aromatic rings if present in the side chain. scielo.brekb.eg

Interactive Table 3: Key FT-IR Absorption Bands for Penicillin-like Structures

Functional Group Wavenumber Range (cm⁻¹) Vibration Type
β-Lactam Carbonyl 1770 - 1800 C=O Stretch biomedres.us
Amide Carbonyl 1650 - 1680 C=O Stretch biomedres.us
Phenol/Alcohol 3000 - 3500 O-H Stretch scielo.br
Amine 3400 - 3500 N-H Stretch scielo.br

| Aromatic Ring | 1400 - 1600 | C=C Stretch ekb.eg |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry (MS) stands as a cornerstone in the structural elucidation and sensitive detection of this compound. The technique provides critical information regarding the molecule's mass and, by extension, its elemental composition. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the precise mass of this compound, enabling the calculation of its molecular formula with a high degree of confidence. In research settings, electrospray ionization (ESI) is a commonly employed ionization source for analyzing penicillin-type compounds like this compound, as it is a soft ionization technique that typically yields the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation. google.com

Tandem mass spectrometry (MS/MS) further enhances analytical specificity and provides structural insights by inducing fragmentation of a selected precursor ion. In the analysis of this compound, the [M+H]⁺ ion would be selected in the first mass analyzer, subjected to collision-induced dissociation (CID), and the resulting product ions analyzed in the second mass analyzer. This process generates a characteristic fragmentation pattern that serves as a structural fingerprint for this compound, allowing for its unambiguous identification even in complex mixtures. The fragmentation of the β-lactam ring is a characteristic pathway for penicillin derivatives.

Table 1: Hypothetical MS and MS/MS Parameters for this compound Analysis

Parameter Value/Description
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (m/z) [M+H]⁺
Collision Gas Argon or Nitrogen
Collision Energy Optimized for characteristic fragmentation

| Key Product Ions (m/z) | Hypothetical fragments from the β-lactam core, side chain, and other structural components. |

This table presents hypothetical parameters for the analysis of this compound using MS/MS, based on common practices for similar antibiotic compounds.

Bioanalytical Methods for this compound in Biological Matrices (Preclinical)

The quantification of this compound in biological matrices such as plasma, urine, and tissue homogenates is crucial during preclinical studies to understand its pharmacokinetic profile. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such bioanalytical applications due to its superior sensitivity, selectivity, and speed.

The development of a robust bioanalytical method for this compound would involve several key steps. First, an efficient extraction of the analyte from the biological matrix is required. This is typically achieved through protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). The choice of extraction method depends on the desired level of sample cleanup and the physicochemical properties of this compound. Following extraction, the sample is subjected to chromatographic separation, usually on a reversed-phase column, to resolve this compound from endogenous matrix components and any potential metabolites. The separated analyte is then detected by MS/MS, operating in multiple reaction monitoring (MRM) mode for optimal sensitivity and specificity.

Table 2: Representative Bioanalytical Method Parameters for this compound in Plasma

Parameter Description
Biological Matrix Plasma
Sample Preparation Protein precipitation with acetonitrile or SPE
Chromatography Reversed-phase HPLC or UHPLC
Mobile Phase Gradient elution with water and acetonitrile (both containing a small percentage of formic acid)
Detection Tandem Mass Spectrometry (MS/MS) in MRM mode

| Internal Standard | A structurally similar compound, ideally a stable isotope-labeled this compound |

This table outlines representative parameters for a bioanalytical method for this compound in plasma, based on established methodologies for related antibiotics.

Green Chemistry Approaches in Analytical Method Development for this compound

The principles of green chemistry are increasingly being integrated into analytical method development to minimize the environmental impact of chemical analysis. For this compound research, this involves developing methods that reduce solvent consumption, use less hazardous reagents, and decrease waste generation.

One key area for greening analytical methods for this compound is in the sample preparation stage. Miniaturized extraction techniques, such as solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME), can significantly reduce the volume of organic solvents required. These methods are also often faster and can be automated.

In the context of chromatography, the use of ultra-high-performance liquid chromatography (UHPLC) with smaller particle size columns can lead to faster analysis times and a significant reduction in solvent consumption compared to traditional HPLC. Furthermore, exploring the use of more environmentally friendly solvents, such as supercritical fluids (in supercritical fluid chromatography, SFC) or even just water with organic modifiers, can further enhance the greenness of the analytical method. The development of direct analysis methods that require minimal or no sample preparation would represent the ultimate green approach, though this is often challenging for complex biological samples.

Table 3: Green Chemistry Strategies for this compound Analysis

Green Approach Application in this compound Analysis Environmental Benefit
Miniaturized Sample Preparation Use of SPME or DLLME for extraction from biological fluids. Reduced consumption of organic solvents.
UHPLC Employing UHPLC for faster separation with less solvent usage. Significant reduction in mobile phase consumption and waste generation.
Alternative Solvents Investigating the use of greener solvents like ethanol (B145695) or supercritical CO2. Reduced toxicity and environmental persistence of solvents.

| Direct Analysis Techniques | Exploring direct injection mass spectrometry for screening purposes. | Elimination of solvent-intensive extraction steps. |

This table summarizes potential green chemistry approaches that could be applied to the analytical methodology for this compound, aiming to create more sustainable research practices.

Computational and in Silico Approaches in Piroxicillin Research

Molecular Docking and Ligand-Protein Interaction Studies of Piroxicillin

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is fundamental in studying how this compound interacts with its biological targets. The primary targets for this compound, like other penicillin-class antibiotics, are Penicillin-Binding Proteins (PBPs), which are essential enzymes in bacterial cell wall synthesis. emerginginvestigators.orgdrugbank.com Docking studies aim to elucidate the binding affinity and the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the drug-target complex.

While specific docking studies of this compound with its primary bacterial PBP targets are not widely available in public literature, the methodology has been extensively applied to similar β-lactam antibiotics. For instance, studies on amoxicillin (B794), a closely related penicillin, have used covalent docking to model its interaction with the catalytic serine residue within the PBP active site. d-nb.info These analyses reveal key interactions with binding site residues that are crucial for the acylation of the enzyme, which is the mechanism of inhibition. d-nb.info

In a notable virtual drug repurposing study, this compound was screened against non-bacterial targets. Specifically, it was docked against the human Transmembrane Serine Protease 2 (TMPRSS2), a protein involved in the cellular entry of SARS-CoV-2. nih.gov In this context, this compound was identified as one of the top-scoring compounds from a library of 6,654 small molecules. nih.gov The study reported a significant docking score, indicating a strong predicted binding affinity to the viral-related host protein. nih.gov

Table 1: Molecular Docking Results for this compound against TMPRSS2. nih.gov
CompoundTarget ProteinDocking Score (kcal/mol)MM/GBSA Binding Free Energy (kcal/mol)
This compoundTMPRSS2-7.230-57.173

These findings, although not related to its antibacterial activity, showcase the application of molecular docking in identifying potential new activities for existing drugs. Similar studies focused on bacterial PBPs would be invaluable for understanding the precise structural basis of this compound's efficacy and for designing derivatives that can overcome resistance.

Molecular Dynamics Simulations to Elucidate this compound Binding and Conformational Changes

Following molecular docking, Molecular Dynamics (MD) simulations are often employed to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide a more realistic representation of the physiological environment by simulating the movement of atoms and molecules, allowing researchers to assess the stability of the binding pose predicted by docking. medwinpublishers.com

In the context of this compound, the virtual screening study against TMPRSS2 also utilized MD simulations to validate the docking results. nih.gov Short (10-nanosecond) MD simulations were performed on the top 50 docked compounds, including this compound. nih.gov The stability of the this compound-TMPRSS2 complex was assessed by calculating the average Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) binding free energy, which was found to be -57.173 kcal/mol. nih.gov This value suggests a stable interaction, reinforcing the docking prediction. nih.gov

When applied to the primary targets of β-lactam antibiotics, MD simulations can reveal crucial information about conformational changes in PBPs upon drug binding. For example, simulations can show how the binding of an antibiotic affects the flexibility of loops surrounding the active site, which can be critical for the enzyme's catalytic activity and the development of resistance. medwinpublishers.com Studies on other penicillins have used MD simulations to confirm the stability of the antibiotic-PBP complex and to analyze the network of interactions that hold the drug in place. biorxiv.org Such analyses for this compound would be instrumental in understanding its residence time in the PBP active site and in explaining its spectrum of activity.

Quantitative Structure-Activity Relationship (QSAR) Analysis for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key molecular descriptors—physicochemical, electronic, and steric properties—that influence activity, QSAR models can predict the potency of new, unsynthesized derivatives. nih.gov This approach is highly valuable for optimizing lead compounds in drug discovery. medwinpublishers.com

Specific QSAR studies focused exclusively on this compound derivatives are not prominent in the available literature. However, the principles of QSAR have been widely applied to other penicillin and β-lactam antibiotics. ljmu.ac.uk this compound is an N-acyl derivative of ampicillin (B1664943), and QSAR studies on ampicillin derivatives provide a relevant framework. drugbank.comthieme-connect.com In these studies, various molecular descriptors are calculated for a set of related compounds with known antibacterial activities. These descriptors can then be used to build a predictive model.

Table 2: Examples of Molecular Descriptors Used in Antibiotic QSAR Studies. mdpi.com
Descriptor ClassExample DescriptorsProperty Represented
ElectronicPartial atomic charges, Dipole moment, HOMO/LUMO energiesElectron distribution, Reactivity
Steric/TopologicalMolecular weight, Molar refractivity, Wiener index, Kier shape indicesSize, Shape, Branching
HydrophobicLogP (Octanol-water partition coefficient)Lipophilicity, Membrane permeability
Inductive'Inductive' electronegativity, Molecular capacitanceIntra- and intermolecular interactions

A robust QSAR model for this compound derivatives could guide the synthesis of new analogues with potentially enhanced activity against resistant bacterial strains or an improved pharmacokinetic profile. By analyzing the QSAR model, chemists can identify which structural modifications on the this compound scaffold are most likely to lead to a more effective antibiotic.

Virtual Screening for Novel this compound-like Compounds with Desired Properties

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. latch.bio This method can be either structure-based, relying on docking to a known protein structure, or ligand-based, using the structure of a known active compound like this compound as a template.

This compound itself was identified as a potential hit in a virtual screening campaign aimed at repurposing existing drugs for new therapeutic uses. nih.gov In that study, a library of compounds approved by the FDA or in clinical investigation was computationally screened against the TMPRSS2 protein. nih.gov This highlights how virtual screening can rapidly evaluate thousands of compounds for potential activity. nih.govresearchgate.net

In the context of discovering new antibiotics, a similar approach could be used to find novel compounds that mimic this compound's interaction with bacterial PBPs. A virtual screening workflow would typically involve:

Library Preparation : Assembling a large database of chemical compounds, which could range from commercially available molecules to virtually generated structures. nih.gov

Filtering : Applying filters based on drug-like properties (e.g., Lipinski's rule of five) to remove compounds with poor pharmacokinetic potential. nih.gov

Screening :

Structure-Based Virtual Screening (SBVS) : Docking the library of compounds into the active site of a key bacterial PBP. nih.gov

Ligand-Based Virtual Screening (LBVS) : Searching the library for molecules with structural or pharmacophoric similarity to this compound.

Hit Selection and Validation : Ranking the compounds based on their docking scores or similarity metrics and selecting a smaller subset for further computational analysis (like MD simulations) and eventual experimental testing. latch.bio

This approach could lead to the identification of new chemical scaffolds that retain the antibacterial activity of this compound but possess different chemical properties, potentially overcoming existing resistance mechanisms.

Predictive Modeling of this compound Pharmacokinetics and Resistance Evolution

Predictive modeling extends beyond simple binding interactions to simulate the fate of a drug in the body (pharmacokinetics) and the potential for bacteria to develop resistance.

Pharmacokinetic Modeling: Physiologically Based Pharmacokinetic (PBPK) modeling is a mathematical framework that simulates the absorption, distribution, metabolism, and excretion (ADME) of drugs. mdpi.com PBPK models integrate drug-specific data (e.g., solubility, permeability) with physiological data (e.g., organ volumes, blood flow rates) to predict drug concentrations in various tissues over time. farad.orgfrontiersin.org

While a specific PBPK model for this compound has not been detailed in the literature, models for other β-lactam antibiotics like amoxicillin, penicillin G, and meropenem (B701) have been successfully developed. nih.govuu.nlnih.govjournal-dtt.org These models are used to predict dosing regimens in special populations, such as pediatric or elderly patients, and to assess potential drug-drug interactions. mdpi.comnih.gov A PBPK model for this compound could be developed to optimize its use and ensure that its concentration remains above the Minimum Inhibitory Concentration (MIC) at the site of infection for a sufficient duration. nih.gov

Resistance Evolution Modeling: Computational models, including machine learning algorithms, are increasingly being used to predict the likelihood of antibiotic resistance. frontiersin.org These models can analyze genomic data from bacterial isolates to identify genetic determinants of resistance, such as mutations in PBPs or the presence of β-lactamase enzymes. mdpi.combiorxiv.org For example, machine learning models have been trained to predict amoxicillin resistance in Enterobacterales and Helicobacter pylori based on genomic features. frontiersin.orgnih.gov

By applying similar predictive models, it would be possible to:

Identify specific mutations in the PBPs of various bacteria that are likely to confer resistance to this compound.

Monitor the emergence and spread of these resistance determinants in clinical settings.

Use the predictions to inform treatment decisions and guide the development of next-generation antibiotics designed to be effective against resistant strains. plos.org

These predictive tools are crucial for antimicrobial stewardship and for extending the therapeutic lifespan of important antibiotics like this compound.

Future Directions and Emerging Research Avenues for Piroxicillin

Design of Next-Generation Piroxicillin Derivatives with Enhanced Spectrum and Potency

The evolution of antibiotic resistance necessitates the continuous development of new and improved antibacterial agents. For this compound, a key area of future research lies in the rational design of next-generation derivatives. The goal is to create new molecules with an enhanced spectrum of activity, increased potency against resistant pathogens, and improved pharmacokinetic properties. researchgate.net This process involves a multi-faceted approach, leveraging insights from medicinal chemistry and structural biology to modify the core this compound scaffold.

One primary strategy is to enhance the intrinsic activity of the molecule by modifying its side chains. These modifications can improve the drug's ability to bind to its primary targets, the Penicillin-Binding Proteins (PBPs), even in bacterial strains where mutations have conferred resistance to the parent compound. nih.gov Furthermore, structural alterations can be designed to increase the compound's stability against the hydrolytic action of β-lactamase enzymes, a major mechanism of resistance. frontiersin.org

Another critical aspect is improving the permeation of the drug across the outer membrane of Gram-negative bacteria, a significant barrier to antibiotic efficacy. nih.gov An improved optimization strategy could leverage porin permeation properties alongside biochemical potency during the lead-optimization stage. nih.gov By creating novel this compound analogs, researchers aim to extend the utility of this antibiotic class, ensuring its continued effectiveness in the face of evolving bacterial threats. frontiersin.org The development of next-generation antibiotics is seen as a crucial step to shift the paradigm away from traditional small molecules against which microbes often develop resistance quickly. nih.gov

Development of Novel Strategies to Overcome Antimicrobial Resistance to this compound

The increasing prevalence of antimicrobial resistance (AMR) is a global health crisis that threatens the efficacy of established antibiotics like this compound. nih.gov A primary mechanism of resistance to β-lactam antibiotics such as this compound is the production of β-lactamase enzymes, which inactivate the drug by hydrolyzing its β-lactam ring. frontiersin.org Therefore, a central strategy to overcome resistance is the combination of this compound with β-lactamase inhibitors.

Combination Therapies: The use of multiple antibiotics or drugs in combination is a promising strategy to improve treatment efficacy and prevent the further development of resistance. mdpi.com By targeting different bacterial physiology pathways simultaneously, combination therapy can reduce the selective pressure that leads to resistance. mdpi.comrjptonline.org

β-Lactamase Inhibitors: Modern β-lactamase inhibitors like Avibactam (B1665839) and Relebactam have shown potential in protecting β-lactam antibiotics from degradation. frontiersin.org Combining this compound with such inhibitors could restore its activity against many resistant bacterial strains. frontiersin.orgmdpi.com

Synergistic Combinations: Pairing this compound with other classes of antimicrobial agents, such as antimicrobial peptides (AMPs) or bacteriophages, could create a synergistic effect. rjptonline.orgnih.gov AMPs, for instance, can disrupt the bacterial membrane, potentially allowing antibiotics that were previously ineffective to penetrate the cell. nih.gov

Innovative Approaches: Emerging technologies offer novel ways to combat resistance.

Nanotechnology: Nanotechnology-based drug delivery systems could be used to specifically target resistant bacteria and deliver this compound more effectively. rjptonline.org

Targeting Resistance Mechanisms: Research into strategies that directly target the enzymes or proteins responsible for resistance is another promising area. nih.gov This could involve developing molecules that inhibit efflux pumps or interfere with biofilm formation, a state in which bacteria exhibit increased antibiotic resistance. frontiersin.orgmdpi.com

Genome Editing: Innovative technologies like CRISPR-Cas systems offer potential solutions for targeting and overcoming specific resistance mechanisms in bacteria. nih.govrjptonline.org

These multifaceted strategies are essential to extend the clinical lifespan of this compound and other crucial antibiotics. rjptonline.org

Integration of Multi-Omics Data in this compound Mechanism and Resistance Studies

Understanding the precise mechanisms of action and the complex ways bacteria develop resistance is fundamental to optimizing antibiotic use and developing new ones. The integration of multi-omics data—genomics, proteomics, and transcriptomics—offers a holistic and powerful approach to studying this compound. elifesciences.org

High-throughput sequencing technologies can be employed to decipher the effects of this compound on the transcriptome and resistome of microbial communities, such as the gut microbiome. researchgate.net For instance, shotgun metagenomics can identify all antimicrobial resistance genes (ARGs) within a bacterial population, while metatranscriptomics can reveal which of those genes are actively being expressed in the presence of the antibiotic. researchgate.net This can provide a detailed picture of how bacterial communities respond to this compound treatment. researchgate.net

Potential Multi-Omics Applications for this compound Research:

Omics TechniqueApplication in this compound ResearchPotential Insights
Metagenomics Analysis of microbial DNA from samples (e.g., gut microbiota) exposed to this compound.Identification of the full catalog of resistance genes (the "resistome"). researchgate.net
Metatranscriptomics Analysis of RNA to study gene expression of microbial communities under this compound treatment.Reveals which resistance genes are actively transcribed and highlights changes in bacterial metabolic pathways. researchgate.net
Proteomics Study of the entire set of proteins in bacteria before and after this compound exposure.Identifies changes in protein expression, including the upregulation of resistance enzymes or stress response proteins. nih.gov
Phosphoproteomics Analysis of protein phosphorylation, a key cellular signaling mechanism.Uncovers signaling pathways that are activated or deactivated by this compound, providing clues about its mode of action and resistance. nih.gov

By integrating these different layers of biological information, researchers can build comprehensive models of how this compound interacts with bacteria. elifesciences.org This approach can uncover novel drug targets, predict resistance mechanisms before they become widespread, and guide the development of more effective therapeutic strategies. elifesciences.orgnih.gov

Exploration of this compound's Potential in Drug Repurposing Beyond Antibacterial Applications (e.g., Anti-viral potential)

Drug repurposing, or finding new therapeutic uses for existing drugs, is an attractive strategy that can significantly reduce the time and cost of drug development. frontiersin.orgnih.gov This is because repurposed drugs have already established safety and pharmacological profiles. nih.gov While this compound is an established antibiotic, emerging research suggests its potential utility may extend beyond treating bacterial infections.

A notable area of exploration is its potential as an antiviral agent. The urgent need for treatments during global health crises has accelerated the use of computational methods to screen existing drug libraries for new applications. nih.gov In one such in silico study, researchers investigated potential inhibitors of the human transmembrane protease, serine 2 (TMPRSS2), an enzyme crucial for the entry of the SARS-CoV-2 virus into host cells. researchgate.net

Virtual Screening Study Findings:

CompoundDocking Score (kcal/mol)Average MM/GBSA Score (kcal/mol)
Reproterol-8.445-47.283
Ociltide-8.204-57.549
This compound -7.230 -57.173
Dapoxetine-7.187-49.660
Fenprostalene-7.136-57.394
Data from a virtual drug repurposing study screening for potential inhibitors of the SARS-CoV-2 TMPRSS2 target. researchgate.net

The results of this virtual screening identified this compound as a compound with a notable binding energy to the TMPRSS2 target. researchgate.net While these computational findings require validation through in vitro and in vivo studies, they present a compelling rationale for further investigation into this compound's antiviral capabilities. researchgate.net This approach of repurposing antibiotics for non-bacterial diseases, including viral infections or even cancer, represents a promising and efficient frontier in pharmaceutical innovation. nih.govmdpi.com

Q & A

Basic Research Question

  • Variables : pH, temperature, and excipient compatibility.
  • Analytical methods : HPLC-UV for degradation product quantification.
  • Validation : Include accelerated stability testing (ICH Q1A guidelines) and compare to reference standards (e.g., USP this compound) .

How to design a comparative effectiveness study evaluating this compound vs. other β-lactams?

Advanced Research Question

  • Outcome selection : Primary endpoints (e.g., clinical cure) and secondary endpoints (e.g., adverse events).
  • Blinding : Use double-blinding with placebo-controlled comparators.
  • Power calculation : Ensure adequate sample size to detect non-inferiority margins (Δ = 10%) .

What methodologies validate this compound's molecular interactions in combination therapies?

Advanced Research Question

  • Spectroscopic techniques : NMR or X-ray crystallography to study binding with penicillin-binding proteins.
  • In silico modeling**: Molecular docking simulations (e.g., AutoDock Vina) to predict affinity changes.
  • Synergy assays : Checkerboard or time-kill curves for combination effects with β-lactamase inhibitors .

How can longitudinal studies assess this compound's impact on gut microbiota diversity?

Basic Research Question

  • Sampling : Stool collection at baseline, during therapy, and post-treatment.
  • Sequencing : 16S rRNA metagenomics to track taxonomic shifts.
  • Controls : Compare to patients receiving non-β-lactam antibiotics .

What statistical approaches are robust for this compound dose-response studies in heterogeneous populations?

Advanced Research Question

  • Non-linear mixed-effects modeling (NONMEM) : Account for inter-individual variability.
  • Covariate analysis : Adjust for body weight, albumin levels, and renal function.
  • Sensitivity testing : Bootstrap validation to confirm parameter estimates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.